molecular formula C9H8F3NO3 B1378329 5-Amino-2-methoxy-4-trifluoromethyl benzoic acid CAS No. 1427503-11-4

5-Amino-2-methoxy-4-trifluoromethyl benzoic acid

Cat. No. B1378329
CAS RN: 1427503-11-4
M. Wt: 235.16 g/mol
InChI Key: VUAAFPGOXLHFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-2-methoxy-4-trifluoromethyl benzoic acid” is a chemical compound that likely belongs to the class of organic compounds known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .


Molecular Structure Analysis

The molecular structure of “5-Amino-2-methoxy-4-trifluoromethyl benzoic acid” would likely consist of a benzene ring substituted with an amino group, a methoxy group, a trifluoromethyl group, and a carboxylic acid group . The exact positions of these substituents could vary .


Chemical Reactions Analysis

The chemical reactions of “5-Amino-2-methoxy-4-trifluoromethyl benzoic acid” would depend on the specific conditions and reagents used . Benzoic acids can undergo a variety of reactions, including esterification, reduction, and reactions with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-2-methoxy-4-trifluoromethyl benzoic acid” would depend on its specific structure. For example, similar compounds have been reported to have a molecular weight around 221.133 Da .

Mechanism of Action

The mechanism of action of “5-Amino-2-methoxy-4-trifluoromethyl benzoic acid” would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Safety and hazard information would depend on the specific properties of “5-Amino-2-methoxy-4-trifluoromethyl benzoic acid”. Similar compounds have been reported to cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-amino-2-methoxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-16-7-3-5(9(10,11)12)6(13)2-4(7)8(14)15/h2-3H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAAFPGOXLHFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxy-4-trifluoromethyl benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-methoxy-4-trifluoromethyl benzoic acid
Reactant of Route 2
5-Amino-2-methoxy-4-trifluoromethyl benzoic acid
Reactant of Route 3
5-Amino-2-methoxy-4-trifluoromethyl benzoic acid
Reactant of Route 4
5-Amino-2-methoxy-4-trifluoromethyl benzoic acid
Reactant of Route 5
5-Amino-2-methoxy-4-trifluoromethyl benzoic acid
Reactant of Route 6
5-Amino-2-methoxy-4-trifluoromethyl benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.